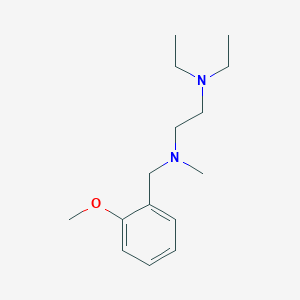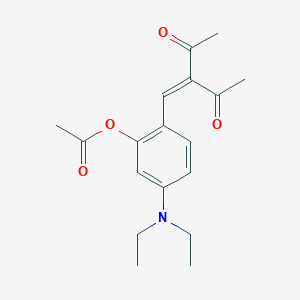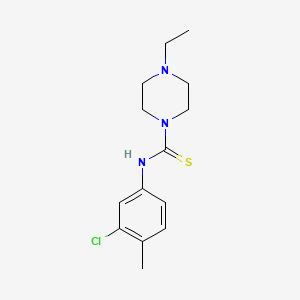![molecular formula C19H24N2O2 B5807137 N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as DMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTA is a derivative of phenoxyacetic acid and has been found to exhibit a range of biological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of DMTA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. DMTA has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, DMTA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DMTA has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that DMTA can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTA has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Furthermore, DMTA has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of DMTA is that it can be synthesized relatively easily in a laboratory setting. Additionally, DMTA has been found to exhibit a range of biological effects, making it a promising candidate for further investigation. However, one limitation of DMTA is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of DMTA in humans.
将来の方向性
There are several future directions for the investigation of DMTA. One potential avenue is the development of DMTA as a therapeutic agent for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of DMTA in humans. Furthermore, investigations into the mechanism of action of DMTA may provide insights into the development of novel anti-inflammatory and anticancer agents.
合成法
DMTA can be synthesized through a multistep process involving the reaction of 2,3,5-trimethylphenol with chloroacetyl chloride and dimethylamine. The resulting product is then treated with sodium hydroxide to yield DMTA. The synthesis of DMTA is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
DMTA has been investigated for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. Studies have shown that DMTA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTA has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. Furthermore, DMTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-10-14(2)15(3)18(11-13)23-12-19(22)20-16-6-8-17(9-7-16)21(4)5/h6-11H,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSVVQZXNPIFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)





![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)



![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)